molecular formula C22H26ClN3O2 B6125057 N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide

N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6125057
M. Wt: 399.9 g/mol
InChI Key: ZZBNBBWFVWNHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl chloride to obtain 3-chlorobenzyl chloride.

    Pyridine Derivative Synthesis: The next step is the preparation of the 6-methylpyridine-2-carbonyl chloride through the reaction of 6-methylpyridine with thionyl chloride.

    Piperidine Derivative Formation: The piperidine ring is introduced by reacting 4-piperidone with the pyridine derivative to form 1-(6-methylpyridine-2-carbonyl)piperidine.

    Amide Bond Formation: Finally, the chlorophenyl intermediate is coupled with the piperidine derivative in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine moiety, resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]propanamide: Lacks the methyl group on the pyridine ring.

    N-[(3-bromophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide: Contains a bromine atom instead of chlorine.

Uniqueness

N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the 6-methylpyridine moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-4-2-7-20(25-16)22(28)26-12-10-17(11-13-26)8-9-21(27)24-15-18-5-3-6-19(23)14-18/h2-7,14,17H,8-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNBBWFVWNHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.